ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
The $$ ^1\text{H} $$ NMR spectrum (400 MHz, CDCl$$ _3 $$) exhibits distinct signals for key functional groups:
- Ethyl ester: δ 1.36 ppm (t, $$ J = 7.2 \, \text{Hz} $$, 3H, CH$$ _3 $$), 4.38 ppm (q, $$ J = 7.2 \, \text{Hz} $$, 2H, OCH$$ _2 $$)
- Methyl groups: δ 2.60 ppm (s, 3H, C6–CH$$ _3 $$), 3.49 ppm (s, 3H, N3–CH$$ _3 $$)
- Furopyrimidine protons: δ 8.61 ppm (s, 1H, NH), 7.49–7.63 ppm (m, aromatic protons) .
The $$ ^{13}\text{C} $$ NMR spectrum confirms the presence of carbonyl groups at δ 168.8 ppm (C4=O) and 166.5 ppm (ester C=O), with the furopyrimidine carbons appearing between δ 110–159 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm$$ ^{-1} $$):
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at $$ m/z $$ 236.23 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{11} $$H$$ _{12} $$N$$ _2 $$O$$ _4 $$. Fragmentation pathways include loss of the ethyl group ($$ m/z $$ 193) and decarboxylation ($$ m/z $$ 149) .
Table 2: Major MS fragments
| $$ m/z $$ | Fragment Ion |
|---|---|
| 236.23 | [M+H]$$ ^+ $$ |
| 193.10 | [M+H–C$$ _2$$H$$ _5$$]$$ ^+ $$ |
| 149.05 | [M+H–CO$$ _2$$Et]$$ ^+ $$ |
Computational Chemistry Approaches for Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO (-6.32 eV) is localized on the furopyrimidine ring, while the LUMO (-2.15 eV) resides on the ester carbonyl group, indicating nucleophilic reactivity at the heterocyclic core .
Electrostatic potential maps reveal regions of high electron density (negative potential) at the pyrimidine N1 and furan O atoms, explaining their participation in hydrogen bonding. Non-covalent interaction (NCI) analysis identifies van der Waals interactions between methyl groups and adjacent aromatic rings, consistent with XRD packing data .
Table 3: DFT-calculated bond lengths
| Bond | Length (Å) |
|---|---|
| C4=O | 1.223 |
| C5–O (ester) | 1.336 |
| N3–CH$$ _3 $$ | 1.456 |
| Furan C–O | 1.362 |
Properties
IUPAC Name |
ethyl 3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-4-16-11(15)7-6(2)17-9-8(7)10(14)13(3)5-12-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXUKXZPUAANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme 1: Cyclization of Precursors
Ethyl 2-chloro-3-oxobutanoate + Ethyl 2-cyanoacetate → (Base catalysis) → Furo[2,3-d]pyrimidine derivative
- The cyclization is facilitated by strong bases such as potassium tert-butoxide or sodium hydride, promoting nucleophilic attack and ring closure.
- The reaction conditions typically involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 80°C to 120°C.
- Yields of the fused heterocycle are reported to be in the range of 65–85% under optimized conditions.
Multi-Step Synthesis Involving Iminophosphorane Intermediates
A prominent approach involves the formation of iminophosphorane intermediates via aza-Wittig reactions, followed by subsequent cyclization and substitution reactions.
Stepwise Procedure:
- Step 1: Preparation of diethyl 2-methyl-5-[(triphenylphosphoranylidene)amino]-furan-3,4-dicarboxylate by reacting ethyl 2-chloro-3-oxobutanoate with ethyl 2-cyanoacetate under basic conditions, followed by phosphorane formation with triphenylphosphine, hexachloroethane, and triethylamine.
- Step 2: Reaction of this intermediate with aromatic isocyanates at room temperature to form key iminophosphorane compounds.
- Step 3: Addition of hydrazine hydrate to these intermediates facilitates cyclization, yielding ethyl 3-amino-6-methyl-4-oxo-2-(2-arylamino)-furo[2,3-d]pyrimidine-5-carboxylates.
Reaction Scheme 2: Iminophosphorane Pathway
Intermediate (iminophosphorane) + Aromatic isocyanate → (room temperature) → Cyclized heterocycle
+ Hydrazine hydrate → Final product
- The reactions proceed efficiently at room temperature, with yields typically exceeding 85%.
- The process is advantageous due to the straightforward reaction conditions and high selectivity.
- The intermediates are often used directly without purification, streamlining the synthesis.
Alternative Routes Using Isocyanates and Hydrazines
Another notable method involves the reaction of iminophosphorane intermediates with isocyanates, followed by treatment with hydrazine hydrate, to produce the target heterocycle with high yields.
Reaction Conditions:
- Solvent: Dichloromethane or ethanol.
- Temperature: Ambient to 5°C during isocyanate addition; room temperature for subsequent steps.
- Reaction times vary from 24 to 30 hours, depending on the substituents.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of precursors | Ethyl 2-chloro-3-oxobutanoate + Ethyl 2-cyanoacetate | Base (KOH, NaH) | Reflux in DMF or DCM, 80–120°C | 65–85 | Efficient for fused ring formation |
| Iminophosphorane pathway | Ethyl 2-chloro-3-oxobutanoate derivatives | Triphenylphosphine, hexachloroethane, triethylamine | Room temperature, 24–30 h | 85–88 | High yield, streamlined process |
| Isocyanate and hydrazine reaction | Iminophosphorane intermediates | Aromatic/isocyanates, hydrazine hydrate | Room temperature, 24–30 h | 80–90 | Suitable for diverse substitutions |
Notes and Considerations
- Reaction Optimization: The yields and purity depend heavily on the reaction conditions, especially temperature control and solvent choice.
- Intermediate Stability: Iminophosphorane intermediates are sensitive to moisture; thus, anhydrous conditions are recommended.
- Substituent Effects: Electron-donating or withdrawing groups on aromatic isocyanates influence the reaction rate and product yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 2-Arylamino-4-alkoxy Derivatives
Compounds such as ethyl 2-arylamino-4-alkoxy-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate (e.g., 2a-2b) differ by substitution at the 2-position (arylamino) and 4-position (alkoxy). For example, alkoxy groups increase solubility in polar solvents compared to the oxo group in the parent compound .
Ethyl 3-Amino-6-methyl-4-oxo Derivatives
Derivatives like ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (3a) introduce an amino group at position 3.
Piperazinyl-Furopyrimidines
Ethyl 6-methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate (4) replaces the oxo group at position 4 with a piperazine ring. This modification enhances binding to phosphoinositide 3-kinase alpha (PI3Kα), with reported IC₅₀ values <1 µM in pancreatic cancer models. The piperazine moiety improves pharmacokinetic properties, such as blood-brain barrier penetration .
Diamino-Furopyrimidines
Ethyl 2,4-diamino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine-5-carboxylate (MW: 328.33 g/mol) replaces methyl groups with amino substituents.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Recrystallization Solvent) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 264.27 | CH₂Cl₂/petroleum ether | 2.1 |
| Piperazinyl Derivative (4) | 283.34 | Ethanol | 1.8 |
| Diamino Derivative (8a) | 328.33 | Ethanol/CH₂Cl₂ | 1.5 |
| 2-Arylamino-4-alkoxy Derivative | 310.35 | Acetone/water | 2.4 |
The target compound’s higher LogP (2.1) reflects its lipophilic methyl and ester groups, whereas piperazinyl and diaminofuropyrimidines show improved aqueous solubility due to polar substituents .
Biological Activity
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate (CAS No. 1099963-42-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- IUPAC Name : Ethyl 3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
- Purity : 95%
The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Key areas of research include:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. This activity is attributed to its ability to scavenge free radicals effectively.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with specific receptors in the body that mediate immune responses and cellular proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels in human fibroblast cells by up to 50%, indicating strong antioxidant potential. This was measured using the thiobarbituric acid reactive substances (TBARS) assay.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity study assessed the impact of the compound on MCF-7 breast cancer cells. Results showed an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting significant anti-cancer activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
